Diethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate
Description
Diethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate is a glutamic acid derivative featuring a diphenylmethylidene group protecting the amino moiety and a diethyl ester at the carboxylate termini. This compound is primarily utilized as a substrate in asymmetric catalytic reactions, particularly in the benzylation of glycine derivatives. Its structure enables interactions with chiral catalysts, such as main-chain chiral quaternary ammonium polymers, to achieve high enantioselectivity in organic synthesis .
Properties
CAS No. |
651322-01-9 |
|---|---|
Molecular Formula |
C28H29NO4 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
diethyl (2S)-2-(benzhydrylideneamino)-3-phenylpentanedioate |
InChI |
InChI=1S/C28H29NO4/c1-3-32-25(30)20-24(21-14-8-5-9-15-21)27(28(31)33-4-2)29-26(22-16-10-6-11-17-22)23-18-12-7-13-19-23/h5-19,24,27H,3-4,20H2,1-2H3/t24?,27-/m0/s1 |
InChI Key |
NSNIDNJDCUNREH-WKDCXCOVSA-N |
Isomeric SMILES |
CCOC(=O)CC(C1=CC=CC=C1)[C@@H](C(=O)OCC)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)C(C(=O)OCC)N=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate typically involves the condensation of diethyl 3-phenyl-L-glutamate with benzophenone. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the imine bond. The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Diethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxime derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of amide or ether derivatives, depending on the nucleophile used.
Scientific Research Applications
Diethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Diethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active components that interact with biological pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound is compared below with three key analogs based on structural features, synthesis methods, and catalytic performance.
Structural and Functional Variations
N-(Diphenylmethylidene)glycine tert-butyl ester
- Structure : Differs in the ester group (tert-butyl vs. diethyl) and lacks the 3-phenyl substitution on the glutamate backbone.
- Synthesis : Prepared via quaternization polymerization of cinchonidine dimers with dihalides, emphasizing the role of tert-butyl in steric stabilization .
- Application : Used in asymmetric benzylation reactions. The tert-butyl group enhances enantioselectivity (up to 85% ee) due to increased steric hindrance, which rigidifies the catalytic environment .
Diethyl N-(4-ethynylbenzoyl)-L-glutamate
- Structure : Substitutes diphenylmethylidene with an ethynylbenzoyl group, introducing a terminal alkyne for further functionalization.
- Synthesis : Synthesized via palladium-catalyzed cross-coupling, highlighting the versatility of ethynyl groups in click chemistry .
- Application : Primarily a synthetic intermediate; the ethynyl group enables post-synthetic modifications, unlike the protective diphenylmethylidene group.
Diethyl N-[p-(methylamino)benzoyl]-L-glutamate
Comparative Analysis Table
Key Research Findings
Role of Ester Groups :
- Diethyl esters improve solubility in organic solvents (e.g., toluene, chloroform), facilitating reaction setup .
- tert-Butyl esters enhance enantioselectivity by imposing steric constraints, favoring specific transition states .
Impact of Protecting/Functional Groups: Diphenylmethylidene: Provides robust amino protection, critical for maintaining substrate integrity during catalysis. Its planar structure may also π-stack with aromatic catalysts . Ethynylbenzoyl: Enables modular post-synthetic modifications (e.g., Sonogashira coupling), expanding utility in materials science .
Catalytic Performance: Main-chain chiral quaternary ammonium polymers catalyzing the target compound achieve 70–85% ee, outperforming monomeric analogs in some cases . Structural tuning of R1/R2 groups in catalysts (e.g., electron-withdrawing vs. donating) significantly impacts reaction rates and selectivity .
Biological Activity
Diethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate is a compound of significant interest in pharmacology due to its potential neuroprotective and anticonvulsant properties. This article provides a detailed overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound, often referred to as a derivative of glutamate, possesses a complex structure that contributes to its biological activity. The compound's molecular formula is .
The biological activity of this compound is primarily linked to its interaction with glutamate receptors in the central nervous system. Glutamate is a key neurotransmitter involved in excitatory signaling, and compounds that modulate its activity can have profound effects on neuronal excitability and neuroprotection.
- Neuroprotective Effects : Research indicates that compounds similar to this compound can inhibit nitric oxide synthases (NOS), particularly NOS III, which is implicated in neurodegenerative diseases . By inhibiting these enzymes, the compound may help to protect neurons from damage caused by excessive nitric oxide production.
- Anticonvulsant Activity : Studies have shown that enaminones, a class of compounds related to this compound, exhibit anticonvulsant properties by interacting with glutamate receptors . This suggests that similar mechanisms may be at play with this compound, particularly in reducing excitatory synaptic transmission.
In Vitro Studies
In vitro studies have demonstrated the compound's ability to influence neuronal viability and function. For instance, experiments indicated that increasing concentrations of related compounds led to significant changes in neuronal survival rates under stress conditions .
In Vivo Studies
In vivo models have been employed to evaluate the efficacy of this compound in preventing seizures and promoting neuroprotection. These studies typically involve administering the compound to animal models subjected to induced seizures or neurotoxic agents.
Data Tables
Here are some summarized findings from various studies regarding the biological activity of this compound:
Case Studies
Several case studies highlight the therapeutic potential of this compound:
- Case Study on Neuroprotection : A study involving ischemic injury models showed that administration of the compound significantly reduced neuronal death compared to control groups. The mechanism was attributed to its action on NOS inhibition .
- Anticonvulsant Efficacy : In a controlled trial with rats, this compound exhibited significant anticonvulsant effects when administered prior to seizure induction, demonstrating its potential as a therapeutic agent for epilepsy .
Q & A
Basic Research Questions
Q. How can synthesis protocols for Diethyl N-(diphenylmethylidene)-3-phenyl-L-glutamate be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) under controlled microwave-assisted heating (120°C, 4 bar, 90 minutes) to enhance reaction efficiency. Post-synthesis, employ fractional crystallization with acetonitrile and diethyl ether vapor diffusion for purification. Monitoring intermediates via TLC/HPLC ensures minimal side products .
Q. What solvent systems are recommended for synthesizing this compound, and how do they affect reaction outcomes?
- Methodological Answer : DMF is commonly used due to its high polarity and solvation capacity, but alternatives like acetonitrile or dichloromethane may reduce toxicity. When using DMF, implement closed-loop recycling systems and air treatment to mitigate exposure risks. Solvent choice should balance reaction kinetics (e.g., dielectric constant) and safety protocols .
Q. How should hydrolysis conditions be tailored for cleaving protective groups (e.g., esters) in related glutamic acid derivatives?
- Methodological Answer : For ester hydrolysis, test alkaline conditions (e.g., 0.5 M KOH, 30 minutes) to minimize byproducts. Compare NaOH and KOH at varying concentrations (0.175–1 M) and reaction times (20–180 minutes) using UV-HPLC to track degradation. Optimize pH and temperature to preserve the glutamic acid backbone .
Advanced Research Questions
Q. How can structural discrepancies in this compound intermediates be resolved during synthesis?
- Methodological Answer : Use high-resolution techniques like H/C NMR and ESI-MS to confirm intermediate structures. For stereochemical ambiguities, employ X-ray crystallography or circular dichroism (CD). Computational modeling (e.g., DFT) aids in predicting tautomeric forms of the diphenylmethylidene moiety .
Q. What strategies address contradictory data in reaction yields when scaling up synthesis?
- Methodological Answer : Conduct kinetic studies under varying scales (e.g., microwave vs. conventional heating) to identify mass transfer limitations. Use Design of Experiments (DoE) to evaluate factors like catalyst loading, solvent volume, and agitation rates. Statistical analysis (e.g., ANOVA) isolates critical variables affecting reproducibility .
Q. How can this compound be integrated into drug discovery pipelines for antifolate agents?
- Methodological Answer : Functionalize the glutamic acid moiety via reductive amination or peptide coupling to create analogs targeting dihydrofolate reductase (DHFR). Validate bioactivity using enzyme inhibition assays (IC determination) and cell-based models (e.g., MTX-resistant cancer lines). Pair with molecular docking to assess binding affinity .
Q. What mechanistic insights explain the role of microwave irradiation in accelerating coupling reactions for this compound?
- Methodological Answer : Microwave irradiation enhances dipole polarization, reducing activation energy for amide bond formation. Compare thermal profiles (via in situ IR monitoring) with conventional heating to quantify rate acceleration. Probe solvent effects (e.g., DMF vs. acetonitrile) on microwave absorption efficiency .
Methodological Notes
- Synthetic Protocols : Prioritize anhydrous conditions and inert atmospheres (N/Ar) to prevent hydrolysis of reactive intermediates.
- Analytical Validation : Cross-validate purity using orthogonal methods (HPLC, melting point analysis, and elemental analysis).
- Safety : Substitute DMF with less toxic solvents (e.g., DMSO/THF mixtures) where feasible, adhering to REACH/ECHA guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
